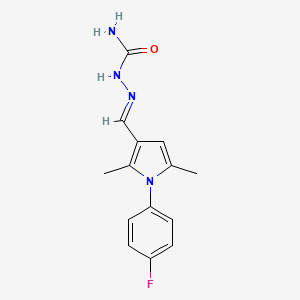
2-(4-chlorophenyl)-4-(propoxyacetyl)morpholine
Vue d'ensemble
Description
2-(4-chlorophenyl)-4-(propoxyacetyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as PCPM or propoxymorpholine. The compound has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of PCPM involves its binding to the mu-opioid receptor, which leads to the activation of downstream signaling pathways. This results in the inhibition of pain signals and the production of analgesia.
Biochemical and Physiological Effects:
PCPM has been found to produce analgesia and anesthesia in animal models. It has also been shown to have a longer duration of action compared to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PCPM in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for investigating the effects of opioids on the central nervous system. However, one limitation of using PCPM is its potential for abuse and addiction, which may limit its use in certain studies.
Orientations Futures
1. Investigating the potential of PCPM as a treatment for chronic pain.
2. Studying the effects of PCPM on the development of tolerance and dependence.
3. Investigating the potential of PCPM as a treatment for opioid addiction.
4. Studying the effects of PCPM on other opioid receptors and their downstream signaling pathways.
5. Investigating the potential of PCPM as a tool for studying the mechanisms of opioid-induced respiratory depression.
In conclusion, PCPM is a chemical compound that has gained attention in the scientific community due to its potential as an analgesic and anesthetic agent. Its high affinity for the mu-opioid receptor makes it a useful tool for investigating the effects of opioids on the central nervous system. However, its potential for abuse and addiction may limit its use in certain studies. Future research directions include investigating the potential of PCPM as a treatment for chronic pain and opioid addiction, as well as studying its effects on other opioid receptors and their downstream signaling pathways.
Applications De Recherche Scientifique
PCPM has been used in various scientific research studies due to its potential as an analgesic and anesthetic agent. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for pain relief. PCPM has also been used in studies to investigate the effects of opioids on the central nervous system.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-propoxyethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-2-8-19-11-15(18)17-7-9-20-14(10-17)12-3-5-13(16)6-4-12/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJIFDPKQBKXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906951.png)

![N'-{[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906969.png)
![3-{[5-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B3906973.png)
![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3906979.png)
![2-amino-5-(4,5-dimethoxy-2-nitrobenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906989.png)
![N-benzyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3906994.png)
![2,6-difluoro-3-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3907016.png)
![3-(2-furyl)acrylaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B3907021.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3907023.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3907028.png)
![2-chloro-5-{5-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3907039.png)
![1-(methoxyacetyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3907045.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3907051.png)